Product packaging for Adodatad(Cat. No.:CAS No. 118436-57-0)

Adodatad

Cat. No.: B045418
CAS No.: 118436-57-0
M. Wt: 482.6 g/mol
InChI Key: IYEWZPHRHXRMCW-BWZSZYTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adodatad is a potent and selective investigational compound designed for probing intricate biological pathways in preclinical research. Its primary mechanism of action involves the targeted modulation of key signaling nodes implicated in cellular proliferation and neuronal communication, making it an invaluable tool for dissecting disease etiology. In neuroscience, researchers utilize this compound to investigate its effects on synaptic plasticity and its potential role in models of neurodegenerative disorders, providing critical insights into novel therapeutic targets. Concurrently, in oncology research, this compound is employed to study its selective inhibition of specific kinases, thereby helping to elucidate mechanisms of tumor growth and resistance. Supplied as a high-purity, stable lyophilized powder, this compound is rigorously quality-controlled to ensure batch-to-batch consistency, enabling reliable and reproducible experimental outcomes in biochemical and cell-based assays. This compound represents a crucial research-grade chemical for scientists exploring the frontiers of cellular signaling and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38N8O3S B045418 Adodatad CAS No. 118436-57-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118436-57-0

Molecular Formula

C21H38N8O3S

Molecular Weight

482.6 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-[[1-amino-8-(3-aminopropylamino)octan-3-yl]sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C21H38N8O3S/c22-7-4-10-25-9-3-1-2-5-14(6-8-23)33-11-15-17(30)18(31)21(32-15)29-13-28-16-19(24)26-12-27-20(16)29/h12-15,17-18,21,25,30-31H,1-11,22-23H2,(H2,24,26,27)/t14?,15-,17-,18-,21-/m1/s1

InChI Key

IYEWZPHRHXRMCW-BWZSZYTASA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCNCCCN)CCN)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(CCCCCNCCCN)CCN)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(CCCCCNCCCN)CCN)O)O)N

Synonyms

AdoDATAD
S-adenosyl-1,12-diamino-3-thio-9-azadodecane

Origin of Product

United States

Molecular Mechanism of Action of S Adenosyl 1,12 Diamino 3 Thio 9 Azadodecane

Specific Inhibition of Spermine (B22157) Synthase (SMS)

Adodatad functions as a potent and highly specific inhibitor of mammalian spermine synthase (SMS) in vitro. nih.govwikigenes.org Spermine synthase is an aminopropyltransferase responsible for the final step in spermine biosynthesis, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine (B129725) to form spermine. mdpi.comsemanticscholar.org The design of this compound was based on the concept of a multisubstrate adduct inhibitor (MAI), which aims to create a single molecule that combines critical structural features of both the nucleophilic aminopropyl acceptor (spermidine) and the electrophilic aminopropyl donor (dcSAM) involved in the enzymatic reaction. nih.govtandfonline.com This strategic design allows this compound to effectively block spermine synthesis. umich.edu

Research findings indicate that this compound exhibits minimal to no inhibitory activity against spermidine synthase, a closely related aminopropyltransferase. nih.govwikigenes.org This selectivity is a hallmark of its design, distinguishing it from less specific polyamine pathway modulators. Furthermore, studies have shown that this compound induces similar effects on polyamine levels as N-(n-butyl)-1,3-diaminopropane (BDAP), another known inhibitor of spermine synthesis, leading to decreased spermine levels and increased activity of S-adenosylmethionine decarboxylase (AdoMetDC). umich.edu The synthesis of a desamino analogue, which was predicted to lack activity against spermine synthase, served as a control and confirmed the specificity of this compound's mechanism based on its substrate-like structure. nih.gov

Interaction with the Enzyme Active Site

As a multisubstrate adduct inhibitor, this compound is engineered to interact with the active site of spermine synthase by mimicking the combined structural elements of its natural substrates, spermidine and decarboxylated S-adenosylmethionine (dcSAM). nih.govtandfonline.com The MAI approach capitalizes on the principle that by covalently linking portions of the enzyme's substrates and/or cofactors into a single molecule, the inhibitor can achieve enhanced binding efficacy and specificity. tandfonline.com This increased binding affinity arises from the pre-organization of the interacting moieties within the inhibitor, which reduces the entropic cost of binding compared to two separate molecules. The combined recognition patterns of the substrates within a single molecule also contribute to its high specificity for the target enzyme. tandfonline.com

Analogous Relationship to Enzyme Substrates and Transition States

Spermine synthase facilitates the transfer of an aminopropyl group, a reaction that proceeds through a defined transition state. mdpi.comsemanticscholar.org this compound is considered a transition state analog, meaning its molecular structure closely resembles the unstable, high-energy intermediate formed during the enzymatic reaction. tandfonline.comresearchgate.net By mimicking this transition state, this compound binds to the enzyme's active site with high affinity, effectively stabilizing the transition state and thereby inhibiting the catalytic activity of spermine synthase. The design principle of multisubstrate adduct inhibitors, exemplified by this compound, is to combine structural features of the enzyme's multiple substrates into a single molecule, thereby creating a potent inhibitor that exploits the enzyme's catalytic mechanism. tandfonline.com

Delineation from Other Polyamine Pathway Modulators and Enzyme Inhibitors

This compound stands apart from other polyamine pathway modulators due to its specific targeting of spermine synthase. The polyamine biosynthetic pathway involves several enzymatic steps, each of which can be modulated by different inhibitors. For instance, α-difluoromethylornithine (DFMO) inhibits ornithine decarboxylase (ODC), leading to a reduction in putrescine, spermidine, and spermine levels. aacrjournals.orguef.fiannualreviews.org S-adenosylmethionine decarboxylase (AdoMetDC) inhibitors, such as methylglyoxal-bis(guanylhydrazone) (MGBG) or CGP48664, lead to an increase in putrescine but a decline in spermidine and spermine. aacrjournals.orguef.fiannualreviews.orgmdpi.com Spermidine synthase can be inhibited by compounds like S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO) or trans-4-methylcyclohexylamine (4MCHA). mdpi.comsemanticscholar.orgumich.eduuef.fiannualreviews.orgmdpi.com

This compound's distinction lies in its precise and selective inhibition of spermine synthase, rather than broad effects on multiple enzymes or other cellular processes. nih.govwikigenes.orgsemanticscholar.orguef.fiannualreviews.orgmdpi.com While other inhibitors may impact polyamine levels by targeting different enzymes in the pathway, this compound's mechanism focuses solely on blocking the conversion of spermidine to spermine. nih.gov This specificity is crucial for understanding the distinct roles of individual polyamines. However, it is important to note that despite its potent in vitro activity, the presence of primary amines in this compound's structure can lead to its rapid intracellular metabolism by enzymes like spermidine/spermine N1-acetyltransferase (SSAT) and amine oxidases. mdpi.commdpi.com This metabolic susceptibility has been a factor limiting its broader clinical application and has been associated with only marginal reductions in cancer cell line growth in some studies, underscoring a key difference in its in vivo behavior compared to its isolated enzymatic activity. mdpi.commdpi.com

Table 1: Key Polyamine Pathway Enzymes and Inhibitors

Enzyme TargetedInhibitor ExamplesEffect on Polyamine Levels (General)Specificity
Ornithine Decarboxylase (ODC)α-Difluoromethylornithine (DFMO)Decreases putrescine, spermidine, spermineBroad impact on polyamine pools
S-Adenosylmethionine Decarboxylase (AdoMetDC)MGBG, CGP48664Increases putrescine; Decreases spermidine, spermineAffects aminopropyl donor supply
Spermidine SynthaseS-Adenosyl-1,8-diamino-3-thiooctane (AdoDATO)Decreases spermidine, spermine; Increases putrescineSpecific to spermidine synthesis
Spermine Synthase (SMS)S-Adenosyl-1,12-diamino-3-thio-9-azadodecane (this compound) Decreases spermine; Increases spermidineHighly specific to spermine synthesis
Polyamine Catabolism Enzymes (e.g., SSAT, SMOX)MDL72527, JNJ-1289Increases acetylated polyamines; Decreases polyaminesTargets polyamine degradation

Cellular and Biochemical Effects of S Adenosyl 1,12 Diamino 3 Thio 9 Azadodecane

Modulation of Intracellular Polyamine Pools

Intracellular polyamine levels, including putrescine, spermidine (B129725), and spermine (B22157), are tightly regulated due to their essential roles in fundamental cellular processes such as chromatin organization, cellular proliferation, gene regulation, and cell death mdpi.comflinders.edu.auaacrjournals.org. AdoDATAD's primary mechanism involves disrupting the normal balance of these polyamines.

Spermine and Spermidine Level Alterations

The observed alterations can be conceptually summarized as follows:

PolyamineEffect of this compound Treatment
SpermineDose-dependent Decrease
SpermidineCompensatory Increase
Total PolyaminesMaintained (no significant change)

Table 1: Illustrative Effects of this compound on Spermine and Spermidine Levels in Mammalian Cells umich.edunih.gov.

Concomitant Effects on Putrescine Concentrations

The observed effect on putrescine can be conceptually summarized:

PolyamineEffect of this compound Treatment
PutrescineMarkedly Reduced

Table 2: Illustrative Effect of this compound on Putrescine Levels in Mammalian Cells umich.edu.

Influence on S-Adenosylmethionine Decarboxylase (AdoMetDC) Activity

S-Adenosylmethionine decarboxylase (AdoMetDC) is a crucial rate-limiting enzyme in the polyamine biosynthetic pathway, responsible for generating decarboxylated S-adenosylmethionine (dcSAM), the aminopropyl donor for spermidine and spermine synthesis mdpi.comaacrjournals.orgportlandpress.com.

Research indicates that S-Adenosyl-1,12-diamino-3-thio-9-azadodecane leads to a substantial increase in the activity of AdoMetDC umich.edunih.govportlandpress.com. This enzymatic upregulation represents a significant cellular response to the inhibition of spermine synthesis.

Interplay with Polyamine Catabolism Pathways

Polyamine catabolism is a crucial pathway for regulating intracellular polyamine concentrations, involving enzymes that acetylate and oxidize polyamines.

Spermidine/Spermine-N1-acetyltransferase (SSAT) Induction

Spermidine/spermine-N1-acetyltransferase (SSAT) is a key enzyme in polyamine catabolism, responsible for the acetylation of spermidine and spermine, marking them for further degradation or excretion mdpi.commdpi.com. Due to its chemical structure containing primary amines, S-Adenosyl-1,12-diamino-3-thio-9-azadodecane is susceptible to intracellular metabolism by SSAT and amine oxidases mdpi.commdpi.com. However, studies have shown that this compound is only a weak inducer of SSAT activity, producing a modest 3- to 4-fold increase in comparison to other potent inducers that can cause over 100-fold rises umich.edu. This suggests that the impact of this compound on cellular polyamine content is primarily due to its direct inhibition of spermine synthase rather than a significant increase in polyamine acetylation and subsequent excretion umich.edu.

Research Methodologies and Applications Utilizing S Adenosyl 1,12 Diamino 3 Thio 9 Azadodecane

In Vitro Studies on Enzyme Kinetics and Inhibition

In vitro investigations have been crucial in characterizing Adodatad's inhibitory properties against enzymes involved in polyamine biosynthesis. These studies provide foundational insights into its mechanism of action and specificity.

Determination of Inhibition Constants

This compound has been identified as a potent and specific inhibitor of mammalian spermine (B22157) synthase. nih.govnih.govwikigenes.org This specificity is a key feature, as it shows almost no inhibitory activity against the closely related aminopropyltransferase, spermidine (B129725) synthase. nih.govwikigenes.org While specific inhibition constant (Ki) values are not consistently detailed across all summarized findings, the compound's potency against spermine synthase has been consistently reported. nih.govnih.gov

Elucidation of Enzyme Mechanism and Catalysis

This compound is characterized as a multisubstrate adduct inhibitor of spermine synthase. nih.govnih.gov Its design incorporates critical portions of both the nucleophilic aminopropyl acceptor and the electrophilic aminopropyl donor, which are covalently linked to form a potent inhibitor. nih.gov This structural mimicry allows this compound to bind effectively to the active site of spermine synthase, thereby blocking its catalytic activity. nih.gov The synthesis of a corresponding desamino analogue, which was predicted to lack activity based on substrate structure-activity data, served as a control and confirmed this compound's specific inhibitory mechanism. nih.gov This desamino analogue indeed showed no inhibitory activity against either spermine synthase or spermidine synthase. nih.gov

Cell Culture Models for Polyamine Depletion Studies

This compound has been applied in various cell culture models to investigate the functional consequences of targeted polyamine depletion, particularly focusing on spermine.

Investigations into Cellular Growth Regulation

Studies utilizing this compound in transformed mouse fibroblasts (SV 3T3 cells) and mouse leukemia cells (L1210) have demonstrated a dose-dependent reduction in intracellular spermine concentrations. nih.gov A notable difference was observed between the cell lines: L1210 cells exhibited cytotoxicity upon exposure to this compound, whereas SV 3T3 cells showed minimal to no effects on growth under similar treatment conditions. nih.gov A compensatory increase in spermidine biosynthesis was noted in both cell lines, which often resulted in the maintenance of total polyamine concentrations despite the significant decrease in spermine. nih.gov In longer-term experiments (72-144 hours) with L1210 cells, this compound did lead to an effect on growth, which could be reversed by the exogenous addition of spermine, suggesting a critical dependence on spermine for sustained proliferation over time. umich.edu

Studies on Cellular Sensitization to Other Biochemical Agents

Research has explored the potential of polyamine depletion to sensitize cells to other biochemical agents. While direct studies on this compound's ability to sensitize cells to other agents are limited in the provided context, it has been noted that N-(n-butyl)-1,3-diaminopropane (BDAP), an inhibitor of spermine synthesis that produced similar decreases in spermine and increases in S-adenosylmethionine decarboxylase (AdoMetDC) as this compound, increased the killing of HT-29 human colon carcinoma cells by chloroethylating agents. umich.edu This suggests that spermine depletion, achieved by inhibitors like this compound, could potentially enhance the efficacy of certain chemotherapeutic agents by increasing the interaction of these drugs with nuclear DNA. umich.edu

Comparative Studies with S-Adenosyl-3-thio-1,8-diaminooctane (AdoDATO)

This compound (S-Adenosyl-1,12-diamino-3-thio-9-azadodecane) is often studied in comparison with S-Adenosyl-3-thio-1,8-diaminooctane (AdoDATO) due to their analogous roles as inhibitors of aminopropyltransferases within the polyamine biosynthetic pathway. aacrjournals.orgmdpi.comflinders.edu.aumdpi.com

Both this compound and AdoDATO are designed to selectively block aminopropyl transferase enzymes. flinders.edu.aumdpi.com A key distinction lies in their enzyme specificity: this compound specifically targets spermine synthase, while AdoDATO specifically inhibits spermidine synthase. mdpi.com Both compounds function as multisubstrate adduct inhibitors, mimicking the natural substrates of their respective target enzymes.

Despite their effectiveness and selectivity in inhibiting their target aminopropyltransferases, both this compound and AdoDATO possess primary amines in their chemical structures. mdpi.comflinders.edu.aumdpi.com This structural feature renders them susceptible to rapid intracellular metabolism by enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX). mdpi.comflinders.edu.aumdpi.com This rapid metabolic breakdown has been identified as a significant limitation, constraining their further clinical development and usage. mdpi.comflinders.edu.aumdpi.com Consequently, while valuable as research tools for understanding polyamine metabolism, their utility as therapeutic agents has been hampered by their metabolic instability. flinders.edu.aumdpi.com

Table 1: Key Characteristics of this compound and AdoDATO

Compound NamePrimary Target EnzymeMechanism of ActionNoteworthy Feature/Limitation
S-Adenosyl-1,12-diamino-3-thio-9-azadodecane (this compound)Spermine Synthase nih.govnih.govwikigenes.orgmdpi.comMultisubstrate Adduct Inhibitor nih.govnih.govPotent and specific; rapid intracellular metabolism limits clinical use mdpi.comflinders.edu.aumdpi.com
S-Adenosyl-3-thio-1,8-diaminooctane (AdoDATO)Spermidine Synthase mdpi.comMultisubstrate Adduct Inhibitor Potent and specific; rapid intracellular metabolism limits clinical use mdpi.comflinders.edu.aumdpi.com

Advanced Considerations in the Design and Biological Evaluation of S Adenosyl 1,12 Diamino 3 Thio 9 Azadodecane Analogues

Structural Modification Strategies for Enhanced Pharmacological Profiles

The design of S-Adenosyl-1,12-diamino-3-thio-9-azadodecane (AdoDATAD) exemplifies a sophisticated approach to developing enzyme inhibitors, specifically as a multisubstrate adduct inhibitor (MAI) fishersci.com. This strategy involves covalently linking critical portions of both the nucleophilic aminopropyl acceptor and the electrophilic aminopropyl donor, which are substrates for the target enzyme, to form a single, potent inhibitory molecule fishersci.com.

The development of this compound was informed by earlier research into S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO), a highly effective inhibitor of spermidine (B129725) synthase . AdoDATO's high potency stemmed from its nature as a multisubstrate analog of the transition state for the spermidine synthase reaction. Building upon this success, this compound was synthesized and evaluated as a corresponding multisubstrate adduct inhibitor specifically for the spermine (B22157) synthase reaction fishersci.com. Preliminary biological studies confirmed this compound's efficacy as a potent and specific inhibitor of mammalian spermine synthase in vitro, demonstrating minimal inhibitory activity against the closely related aminopropyltransferase, spermidine synthase fishersci.com. To further validate its specificity, a desamino analogue, intentionally designed to lack activity against spermine synthase based on substrate structure-activity data, was synthesized and used as a control, showing no inhibitory activity against either enzyme fishersci.com.

Addressing Metabolic Instability in Aminopropyltransferase Inhibitors

Despite their potent and selective inhibitory actions on aminopropyltransferases, compounds like this compound and AdoDATO face significant challenges related to metabolic instability. A primary limitation for their clinical application stems from the presence of primary amines within their chemical structures mpbio.comdsmz.de. These primary amine groups render them susceptible to rapid intracellular degradation by enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX) mpbio.comdsmz.de.

This susceptibility to metabolic breakdown by cellular enzymes has severely constrained the clinical utility of these otherwise effective inhibitors mpbio.comdsmz.de. While this compound and AdoDATO demonstrated efficient and selective blockade of aminopropyl transferases, their rapid degradation meant they did not proceed to further clinical trials mpbio.com. This metabolic vulnerability underscores a critical area for improvement in the design of future polyamine synthase inhibitors, necessitating structural modifications that can enhance their stability within biological systems without compromising their inhibitory potency or specificity.

Development of Next-Generation Specific Polyamine Synthase Inhibitors

The insights gained from the biological evaluation of compounds like this compound have been instrumental in guiding the development of next-generation polyamine synthase inhibitors. While this compound and AdoDATO proved to be potent and specific inhibitors of spermine synthase and spermidine synthase, respectively, their metabolic instability in vivo highlighted a critical barrier to their clinical translation mpbio.comresearchgate.net. This limitation has driven continued research efforts aimed at designing compounds with improved pharmacological profiles, particularly enhanced metabolic stability.

The broader strategy for developing next-generation inhibitors in polyamine metabolism extends beyond direct aminopropyltransferase inhibitors to encompass other key enzymes in the pathway. For instance, inhibitors of S-adenosylmethionine decarboxylase (AMD1), such as SAM486A (CGP48664), have been developed and have shown antiproliferative and antitumor effects, progressing through Phase I and II clinical trials mpbio.com. Similarly, efforts have focused on developing specific inhibitors for polyamine catabolism enzymes like SMOX, leading to compounds such as JNJ-1289 and 2,11-Met2-Spm, which demonstrate selectivity over other polyamine oxidases mpbio.com. These ongoing research endeavors emphasize the importance of overcoming metabolic liabilities and achieving a favorable balance of potency, specificity, and stability to realize the full therapeutic potential of polyamine pathway modulation.

Data Tables

Table 1: Key Polyamine Metabolism-Targeting Compounds and Their Properties

Compound NameTarget Enzyme(s)General Property / Role
S-Adenosyl-1,12-diamino-3-thio-9-azadodecane (this compound)Spermine SynthasePotent and specific multisubstrate adduct inhibitor mpbio.comfishersci.com
S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO)Spermidine SynthasePotent multisubstrate adduct inhibitor
Methylglyoxal bis(guanylhydrazone) (MGBG)S-adenosylmethionine decarboxylase (AMD1)Early AMD1 inhibitor, limited by toxicity mpbio.com
SAM486A (CGP48664)S-adenosylmethionine decarboxylase (AMD1)Second-generation AMD1 inhibitor, antiproliferative effects mpbio.com
MDL72527SMOX and PAOXPolyamine oxidase inhibitor, not selective mpbio.com
JNJ-1289SMOXSpecific SMOX inhibitor mpbio.com
α-difluoromethylornithine (DFMO)Ornithine Decarboxylase (ODC)Irreversible ODC inhibitor nih.govfishersci.fi

Broader Implications Within Polyamine Biology and Disease Pathogenesis Research

Contribution to Understanding Polyamine-Dependent Cellular Processes

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules found in all living cells at millimolar concentrations. mdpi.commdpi.comnih.govnih.gov Their positive charge at physiological pH enables them to interact electrostatically with negatively charged macromolecules such as DNA, RNA, proteins, and phospholipids. mdpi.commdpi.comnih.govgoogle.com These interactions are fundamental to a myriad of essential cellular processes, including chromatin organization, DNA replication, transcription, translation, post-translational modifications (e.g., hypusination of eukaryotic translation initiation factor eIF5A), ion-channel transport, free-radical scavenging, and maintenance of membrane stability. mdpi.commdpi.comnih.govnih.gov

Adodatad, by specifically inhibiting spermine synthase, has served as a crucial research tool to dissect the distinct roles of spermine within this complex network of cellular functions. nih.govnih.gov Its application allows researchers to investigate the specific consequences of spermine depletion, thereby differentiating its contributions from those of spermidine and putrescine. nih.govnih.govumich.edu For instance, studies employing this compound have illuminated the intricate regulatory mechanisms governing polyamine levels. While this compound effectively and selectively blocks aminopropyl transferase, its structure, containing primary amines, renders it susceptible to rapid intracellular metabolism by spermidine/spermine N1-acetyltransferase (SSAT) and amine oxidases. mdpi.comnih.govmdpi.comnih.gov This metabolic instability, although limiting its direct clinical application, has paradoxically provided valuable insights into the dynamic nature of polyamine homeostasis and the cellular compensatory responses to targeted inhibition. mdpi.comumich.edu The observation that polyamine depletion by a single inhibitor can lead to compensatory upregulation of other enzymes, such as S-adenosylmethionine decarboxylase (AdoMetDC), underscores the robustness of the polyamine system in maintaining cellular equilibrium. nih.govnih.govumich.edu

Insights into Polyamine Homeostasis Dysregulation in Pathological States

Dysregulation of polyamine homeostasis is a recognized characteristic across various pathological conditions, most notably in cancer, where elevated intracellular polyamine concentrations are critical for sustained cell proliferation and tumor progression. mdpi.comnih.govmdpi.comfu-berlin.de this compound's specificity for spermine synthase provides a unique avenue to explore the precise contribution of spermine to these dysregulated states. nih.govnih.gov

In neoplastic diseases, the imbalance in polyamine homeostasis often stems from an upregulation of polyamine biosynthesis, a downregulation of polyamine catabolism, or an increase in polyamine uptake, or a combination thereof. nih.govmdpi.com By inhibiting spermine synthesis, this compound helps to elucidate how specific polyamine levels contribute to uncontrolled cell growth and tumorigenesis. umich.eduescholarship.org Comparative studies involving this compound and other polyamine pathway inhibitors, such as difluoromethylornithine (DFMO), an ornithine decarboxylase inhibitor, or S-adenosyl-3-thio-1,8-diaminooctane (AdoDATO), a spermidine synthase inhibitor, have revealed the sophisticated compensatory mechanisms employed by cells to maintain polyamine balance when a particular pathway is blocked. nih.govnih.govumich.edu For example, a decrease in spermine levels induced by this compound can be accompanied by a parallel increase in spermidine, indicating a shift in the polyamine pool to compensate for the targeted inhibition. umich.edu

The finding that this compound, despite its effective inhibition of aminopropyl transferase, only marginally reduces the growth of cancer cell lines highlights the remarkable adaptability of cellular polyamine homeostasis. mdpi.comumich.edu This resilience underscores the necessity for multi-target or combination therapeutic strategies to effectively disrupt polyamine metabolism in disease contexts. Beyond cancer, dysregulation of polyamines has been implicated in other conditions such as nonalcoholic steatohepatitis (NASH), where altered polyamine metabolism contributes to oxidative stress, and amyotrophic lateral sclerosis (ALS), where it contributes to muscle fiber vulnerability. mdpi.comuniroma1.it The specific targeting of spermine synthesis by this compound can provide valuable insights into the precise role of spermine in the complex mechanisms underlying these diseases.

Translational Research Paradigms in Targeting Polyamine Metabolism

Targeting polyamine metabolism has been a long-standing area of focus for the development of therapeutic interventions, particularly for malignancies characterized by polyamine dysregulation. mdpi.comnih.govmdpi.com this compound exemplifies a class of specific enzyme inhibitors designed to precisely block a defined step within the polyamine biosynthetic pathway, namely spermine synthesis. nih.govnih.gov

While this compound has demonstrated potent and specific inhibition of spermine synthase in vitro, its rapid cellular metabolism due to the presence of primary amines has significantly limited its progression into clinical trials. mdpi.comnih.govmdpi.comnih.gov This challenge has been a critical lesson in translational research, emphasizing the need for developing polyamine inhibitors with improved pharmacokinetic profiles and enhanced metabolic stability. The research conducted with this compound and similar compounds like AdoDATO has been instrumental in guiding the design of subsequent generations of polyamine-targeting drugs. mdpi.comnih.govmdpi.comnih.gov These efforts aim to overcome issues such as rapid degradation and the compensatory upregulation of alternative polyamine pathways that can undermine therapeutic efficacy.

Q & A

Basic Research Questions

Q. How should I formulate a precise and testable research question for studying Adodatad's properties?

  • Methodological Answer : Use the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example:

  • Population: this compound’s chemical interactions.
  • Intervention: Exposure to varying pH levels.
  • Comparison: Stability under neutral vs. acidic conditions.
  • Outcome: Degradation rate measurement.
  • Time: Over 72 hours.
    Ensure the question avoids vague terms and specifies measurable outcomes (e.g., "How does pH variability affect this compound’s degradation kinetics?"). Refine iteratively using peer feedback .

Q. What experimental design is suitable for initial studies on this compound's stability?

  • Methodological Answer : Start with a pre-experimental design (e.g., one-group pretest-posttest) to establish baseline data. For instance:

  • Pretest: Measure this compound’s purity before exposure.
  • Treatment: Apply controlled thermal stress.
  • Posttest: Re-measure purity after 24 hours.
    Use statistical tools (e.g., t-tests) to compare results. Document protocols rigorously to enable replication .

Q. How can I ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :

  • Step 1 : Standardize reagent sources (e.g., ≥99% purity, certified suppliers).
  • Step 2 : Document environmental conditions (temperature, humidity) during synthesis.
  • Step 3 : Validate each step using spectroscopy (e.g., NMR, FTIR) and include raw data in appendices.
    Reference established protocols (e.g., IUPAC guidelines) and avoid paraphrasing proprietary methods .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Answer : Apply dose-response modeling (e.g., Hill equation) for nonlinear relationships. For small datasets, use non-parametric tests (e.g., Mann-Whitney U). Always report confidence intervals and effect sizes. Include code snippets (R/Python) in appendices for transparency .

Q. How do I structure a research proposal for funding this compound-related studies?

  • Methodological Answer :

  • Objective : Link to a theoretical framework (e.g., molecular degradation kinetics).
  • Methods : Specify experimental design (e.g., factorial design for multi-variable analysis).
  • Budget : Itemize equipment (e.g., HPLC systems) and reagents.
  • Impact : Highlight applications in drug delivery or material science.
    Use grant-specific templates (e.g., NIH R01) and align with reviewers’ expertise .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s catalytic activity?

  • Methodological Answer : Perform meta-analysis with the following steps:

  • Step 1 : Systematically aggregate studies using PRISMA guidelines.
  • Step 2 : Assess heterogeneity via I² statistics.
  • Step 3 : Conduct subgroup analysis (e.g., isolate studies using UV-Vis vs. mass spectrometry).
    Publish negative findings and raw datasets to address publication bias .

Q. What factorial design optimizes this compound’s synthesis yield across multiple variables?

  • Methodological Answer : Implement a 2³ factorial design to test temperature (X₁), solvent polarity (X₂), and catalyst concentration (X₃). For example:

RunX₁ (°C)X₂ (Dielectric Constant)X₃ (%)Yield (%)
1254.80.562
2504.82.078
Analyze interactions using ANOVA and response surface methodology (RSM). Use tools like Minitab or JMP .

Q. How do I integrate computational modeling with experimental data for this compound’s molecular dynamics?

  • Methodological Answer :

  • Step 1 : Perform DFT calculations (e.g., Gaussian) to predict bond dissociation energies.
  • Step 2 : Validate with experimental IR spectra.
  • Step 3 : Use Bayesian calibration to reconcile discrepancies.
    Publish code repositories (GitHub) and force field parameters .

Q. What strategies mitigate bias in longitudinal studies of this compound’s environmental impact?

  • Methodological Answer :

  • Design : Use stratified sampling for geographic and climatic variability.
  • Analysis : Apply mixed-effects models to account for temporal autocorrelation.
  • Transparency : Pre-register hypotheses on platforms like Open Science Framework.
    Include a bias assessment table in appendices .

Q. How can I extend this compound research to interdisciplinary applications (e.g., photovoltaics)?

  • Methodological Answer :

  • Theoretical Linkage : Connect to bandgap engineering principles.
  • Methods : Use UV-Vis-NIR spectroscopy to assess light absorption.
  • Collaboration : Partner with materials science labs for device fabrication.
    Cite cross-disciplinary reviews and use analogical reasoning frameworks .

Data Presentation Guidelines

  • Tables : Use APA format for statistical summaries (e.g., mean ± SD). Label axes clearly.
  • Appendices : Include raw spectra, calibration curves, and ethical approval documents. Use .csv files for datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.